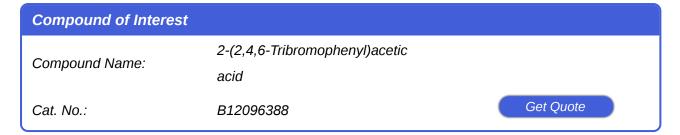


A Comprehensive Technical Guide to 2-(2,4,6-Tribromophenyl)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-(2,4,6-Tribromophenyl)acetic acid**, a halogenated aromatic carboxylic acid. Due to the limited availability of data for this specific compound in public databases, this guide also includes information on closely related compounds to provide a comparative context for its potential properties, synthesis, and applications.

Chemical Identifiers and Physicochemical Properties

A definitive CAS number for **2-(2,4,6-Tribromophenyl)acetic acid** is not readily available in public chemical databases. It is crucial to distinguish it from the ester, 2,4,6-Tribromophenyl acetate, which is often mistaken for it.

Table 1: Identifiers for 2-(2,4,6-Tribromophenyl)acetic acid



Identifier	Value
IUPAC Name	2-(2,4,6-tribromophenyl)acetic acid
Molecular Formula	C ₈ H ₅ Br ₃ O ₂
Molecular Weight	372.84 g/mol
Canonical SMILES	C1(=C(C(=C(C(=C1Br)CC(=O)O)Br)Br)Br)
CAS Number	Not assigned or not publicly available

For comparative purposes, the identifiers for the related ester and an isomeric acetic acid are provided below.

Table 2: Identifiers for 2,4,6-Tribromophenyl acetate[1][2][3][4]

Identifier	Value
IUPAC Name	(2,4,6-tribromophenyl) acetate[4]
Synonyms	Acetic acid, 2,4,6-tribromophenyl ester; 2,4,6- Tribromophenol, acetate
CAS Number	607-95-4[1][2][3][4]
Molecular Formula	CaH5Br3O2
Molecular Weight	372.84 g/mol [1]
InChlKey	SLENHFBXWIEZCY-UHFFFAOYSA-N[1][2][3]

Table 3: Physicochemical Properties of 2-(2,4,5-Tribromophenyl)acetic acid (Isomer)[5]



Property	Value
Molecular Weight	372.84 g/mol
XLogP3-AA	3.5
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	2
Exact Mass	371.78192 Da
Monoisotopic Mass	369.78397 Da
Topological Polar Surface Area	37.3 Ų

Experimental Protocols: Proposed Synthesis

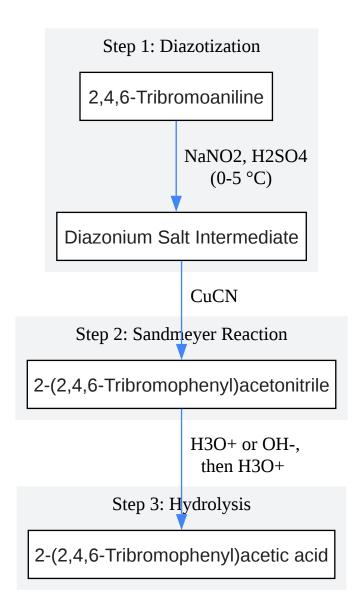
As a specific, validated synthesis for **2-(2,4,6-Tribromophenyl)acetic acid** is not documented in the provided search results, a plausible synthetic route can be proposed based on standard organic chemistry principles. A common method would involve the bromination of a suitable phenylacetic acid precursor or the conversion of a tribrominated aniline or phenol. A potential workflow starting from 2,4,6-tribromoaniline is outlined below.

Proposed Synthesis of **2-(2,4,6-Tribromophenyl)acetic acid** via Sandmeyer Reaction:

- Diazotization of 2,4,6-Tribromoaniline: 2,4,6-tribromoaniline is treated with sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
- Cyanation (Sandmeyer Reaction): The diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN) to replace the diazonium group with a nitrile group, yielding 2-(2,4,6-tribromophenyl)acetonitrile.
- Hydrolysis of the Nitrile: The resulting nitrile is hydrolyzed under acidic or basic conditions.
 Refluxing with a strong acid like sulfuric acid or a strong base like sodium hydroxide,
 followed by acidic workup, will convert the nitrile group to a carboxylic acid, yielding the final product, 2-(2,4,6-Tribromophenyl)acetic acid.



 Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.



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Caption: Proposed synthesis workflow for **2-(2,4,6-Tribromophenyl)acetic acid**.

Potential Signaling Pathways and Biological Activity

While no specific signaling pathways involving **2-(2,4,6-Tribromophenyl)acetic acid** have been documented, the biological activities of related brominated phenols and phenoxyacetic acids can offer insights into its potential effects.

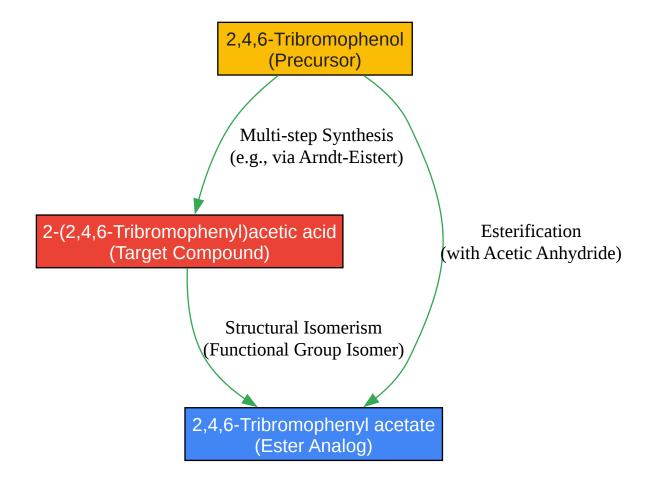


- Antimicrobial and Antifungal Activity: Many halogenated phenols and their derivatives are
 known to possess potent biological activities, including antimicrobial and anti-inflammatory
 properties.[1] The presence of bromine atoms can enhance the microbicidal potency of
 phenolic compounds.[1] For instance, para-bromophenoxyacetic acid has shown inhibitory
 effects against various bacteria and fungi, potentially by disrupting cell membranes or
 interfering with essential cellular processes.[6]
- Plant Growth Regulation: Some phenoxyacetic acids are used as herbicides and plant growth regulators.[6]
- Toxicity and Environmental Impact: Brominated phenols, such as 2,4,6-tribromophenol (a potential precursor), are used as flame retardants and can be environmental contaminants.
 [7][8] The toxicity of these compounds is an area of active research, with studies indicating that the benzene ring and the carbon-bromine bonds are key contributors to their toxicity.

Logical Relationships and Visualization

To clarify the distinctions between **2-(2,4,6-Tribromophenyl)acetic acid** and its related compounds, the following diagram illustrates their structural relationships.





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Caption: Structural and synthetic relationships between key tribromophenyl compounds.

In conclusion, while **2-(2,4,6-Tribromophenyl)acetic acid** is a compound of interest for its potential applications in materials science and pharmacology, it remains a less-characterized molecule. The information provided in this guide, drawn from data on analogous structures, offers a foundational understanding for researchers and developers. Further empirical studies are necessary to fully elucidate its chemical properties, biological activity, and safety profile.

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